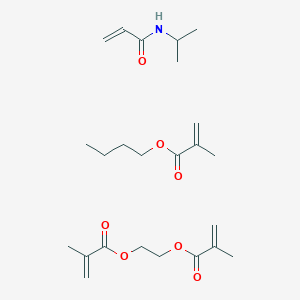
butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;N-propan-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(N-isopropylacrylamide-co-butyl methacrylate) is a copolymer composed of N-isopropylacrylamide and butyl methacrylate. This compound is known for its unique thermo-responsive properties, which make it valuable in various scientific and industrial applications. The copolymer exhibits a lower critical solution temperature (LCST), meaning it undergoes a reversible phase transition in response to temperature changes. This property is particularly useful in biomedical and drug delivery systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Poly(N-isopropylacrylamide-co-butyl methacrylate) is typically synthesized through free radical polymerization. The process involves the following steps:
Monomer Preparation: N-isopropylacrylamide and butyl methacrylate are purified and prepared for polymerization.
Initiation: A radical initiator, such as ammonium persulfate, is used to start the polymerization reaction.
Polymerization: The monomers are polymerized in an aqueous solution, often with the addition of a surfactant like sodium dodecyl sulfate to stabilize the reaction.
Termination: The reaction is terminated by adding a chain transfer agent or by cooling the reaction mixture.
Industrial Production Methods
In industrial settings, the production of Poly(N-isopropylacrylamide-co-butyl methacrylate) follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous polymerization techniques and advanced purification methods to ensure high-quality copolymer production.
Analyse Chemischer Reaktionen
Types of Reactions
Poly(N-isopropylacrylamide-co-butyl methacrylate) can undergo various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions, leading to changes in its physical and chemical properties.
Reduction: Reduction reactions can modify the copolymer’s structure, potentially enhancing its functionality.
Substitution: Substitution reactions can introduce new functional groups into the copolymer, altering its properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups into the copolymer.
Wissenschaftliche Forschungsanwendungen
Poly(N-isopropylacrylamide-co-butyl methacrylate) has a wide range of scientific research applications, including:
Drug Delivery: The copolymer’s thermo-responsive properties make it ideal for controlled drug release systems. It can encapsulate drugs and release them at specific temperatures, enhancing therapeutic efficacy.
Tissue Engineering: The copolymer is used in the development of scaffolds for tissue engineering. Its biocompatibility and responsiveness to temperature changes make it suitable for creating dynamic environments for cell growth.
Biomedical Devices: Poly(N-isopropylacrylamide-co-butyl methacrylate) is used in the fabrication of biomedical devices, such as sensors and actuators, that respond to temperature changes.
Industrial Applications: The copolymer is used in coatings, adhesives, and other industrial applications where temperature-responsive properties are beneficial.
Wirkmechanismus
The mechanism of action of Poly(N-isopropylacrylamide-co-butyl methacrylate) is primarily based on its thermo-responsive behavior. The copolymer undergoes a phase transition at its LCST, changing from a hydrophilic to a hydrophobic state. This transition is driven by the disruption of hydrogen bonds between the polymer and water molecules. The molecular targets and pathways involved include:
Hydrogen Bonding: The copolymer forms hydrogen bonds with water molecules at temperatures below the LCST, resulting in a swollen, hydrophilic state.
Hydrophobic Interactions: Above the LCST, the hydrogen bonds are disrupted, and hydrophobic interactions dominate, causing the copolymer to collapse into a compact, hydrophobic state.
Vergleich Mit ähnlichen Verbindungen
Poly(N-isopropylacrylamide-co-butyl methacrylate) can be compared with other similar thermo-responsive copolymers, such as:
Poly(N-isopropylacrylamide-co-acrylamide): This copolymer has similar thermo-responsive properties but different mechanical and chemical characteristics due to the presence of acrylamide.
Poly(N-isopropylacrylamide-co-2-hydroxyethyl methacrylate): This copolymer also exhibits thermo-responsive behavior but has enhanced hydrophilicity due to the presence of hydroxyethyl methacrylate.
Poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide): This copolymer has a higher LCST and different phase transition behavior compared to Poly(N-isopropylacrylamide-co-butyl methacrylate).
The uniqueness of Poly(N-isopropylacrylamide-co-butyl methacrylate) lies in its specific combination of monomers, which provides a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
111984-73-7 |
|---|---|
Molekularformel |
C24H39NO7 |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C10H14O4.C8H14O2.C6H11NO/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4-5-6-10-8(9)7(2)3;1-4-6(8)7-5(2)3/h1,3,5-6H2,2,4H3;2,4-6H2,1,3H3;4-5H,1H2,2-3H3,(H,7,8) |
InChI-Schlüssel |
ZKQAGSRSPSPPSA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C |
Kanonische SMILES |
CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C |
Synonyme |
poly(IPAAM-co-BMA) poly(N-isopropylacrylamide-co-butyl methacrylate) poly(NIP3AAm-co-BMA) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















